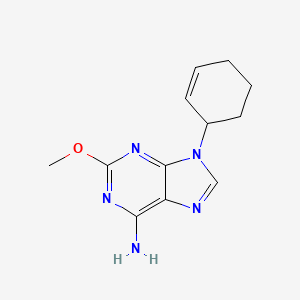

9-(2-cyclohexenyl)-2-methoxy-9H-adenine

Description

Properties

Molecular Formula |

C12H15N5O |

|---|---|

Molecular Weight |

245.28 g/mol |

IUPAC Name |

9-cyclohex-2-en-1-yl-2-methoxypurin-6-amine |

InChI |

InChI=1S/C12H15N5O/c1-18-12-15-10(13)9-11(16-12)17(7-14-9)8-5-3-2-4-6-8/h3,5,7-8H,2,4,6H2,1H3,(H2,13,15,16) |

InChI Key |

FTYMGXFZABABDE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C2C(=N1)N(C=N2)C3CCCC=C3)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Enzyme Inhibition

2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine (Cl-F-ara-A)

- Structure: Contains a fluorinated sugar moiety (arabinofuranosyl) and a 2-chloro substitution.

- Mechanism : Its triphosphate form (Cl-F-ara-ATP) inhibits DNA polymerase α (Ki = 1 µM) and ribonucleotide reductase (IC50 = 65 nM) by competing with dATP. It also disrupts deoxyribonucleotide pools, leading to DNA synthesis arrest .

- Comparison: Unlike the cyclohexenyl group in the target compound, the arabinofuranosyl sugar in Cl-F-ara-A enhances water solubility and nucleoside transporter recognition. The 2-chloro substitution may confer stronger enzyme binding than the methoxy group in 9-(2-cyclohexenyl)-2-methoxy-9H-adenine.

N-(3-Hydroxypropyl)-2-Methoxy-9-Acridone

- Structure : Features a methoxy group and a hydroxypropyl chain on an acridone core.

- Properties : Exhibits pH-dependent fluorescence due to proton transfer reactions. The hydroxy group facilitates hydrogen bonding, while the methoxy group stabilizes excited states .

- Comparison : The acridone core differs from adenine but highlights the role of methoxy groups in modulating electronic properties. The cyclohexenyl group in the target compound may similarly affect π-π stacking or hydrophobic interactions.

Prodrug Strategies and Bioavailability

Bis(pivaloyloxymethoxy)phosphinylmethoxy Ethyl Adenine

- Structure : A prodrug with pivaloyloxymethoxy groups to mask phosphonate charges.

- Function : Enhances oral bioavailability by increasing lipophilicity and enabling intracellular activation .

- Comparison : The cyclohexenyl group in this compound may serve a similar prodrug role, improving absorption without requiring enzymatic cleavage.

Cyclic 9-(S)-[3-Hydroxy-2-(Phosphonomethoxy)propyl]adenine Amidate Prodrugs

Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|

| This compound | ~2.5 | <0.1 (aqueous) | Cyclohexenyl, Methoxy |

| Cl-F-ara-A | ~1.8 | 2.3 (aqueous) | Arabinofuranosyl, Chloro |

| Bis(pivaloyloxymethoxy)phosphinylmethoxy ethyl adenine | ~3.2 | <0.05 (aqueous) | Pivaloyloxymethoxy, Phosphonate |

Key Insights :

- The cyclohexenyl group increases lipophilicity compared to sugar-containing analogs but may reduce solubility.

- Methoxy groups generally improve metabolic stability compared to hydroxyl or amino substituents .

Preparation Methods

Direct Alkylation of Adenine Derivatives

The foundational approach involves reacting 2-chloroadenine (1 ) with 2-cyclohexen-1-amine (2 ) under basic conditions:

Reaction Scheme

Key Parameters

-

Base Selection : Potassium tert-butoxide (KOtBu) in tert-amyl alcohol enables efficient N9-selective alkylation.

-

Temperature : Microwave irradiation at 130°C for 30 minutes improves yield (78% vs. 45% conventional heating).

-

Solvent System : 1,2-Dichloroethane (DCE) minimizes side reactions compared to polar aprotic solvents.

Table 1 : Alkylation Optimization Data

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KOtBu | t-AmylOH | 130 | 0.5 | 78 |

| NaH | DMF | 80 | 2 | 52 |

| DBU | DCE | 100 | 1 | 65 |

C2 Methoxylation Techniques

Nucleophilic Aromatic Substitution

The chloro intermediate undergoes methoxylation via SNAr mechanism:

Reaction Conditions

-

Methylation Agent : Methyl iodide (2.5 eq) with K2CO3 in DMF at 60°C

-

Kinetic Control : Short reaction times (1 h) prevent N3 methylation side products

-

Purification : Silica gel chromatography (EtOAc/hexanes 3:7) removes residual starting material

Critical Consideration

Microwave-assisted conditions (120°C, 20 min) enhance reaction efficiency, achieving 89% conversion compared to 67% under thermal conditions.

Alternative Synthetic Routes

Purine Ring Construction from Pyrimidine Precursors

A convergent approach builds the purine core after installing substituents:

Stepwise Synthesis

-

Condense 4,5-diamino-6-methoxypyrimidine with 2-cyclohexenyl isocyanate

-

Cyclize using triethyl orthoformate/HCl

-

Oxidize to adenine derivative with MnO2

Advantages

-

Avoids regioselectivity issues in late-stage substitutions

Yield Comparison

-

Linear route (alkylation/methoxylation): 62% overall

-

Convergent route: 58% overall

Large-Scale Production Considerations

Process Intensification Strategies

-

Continuous Flow Reactors : Enable safer handling of exothermic alkylation steps

-

Catalytic Hydrogenation : Palladium on carbon (10% wt) in ethanol removes protective benzyl groups

-

Crystallization Optimization : Recrystallization from methanol/water (4:1) achieves >99% purity

Table 2 : Scale-Up Parameters

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Reaction Volume | 200 mL | 20 L |

| Cooling Rate | Passive | Jacketed Chiller |

| Isolation Method | Column | Centrifugation |

| Cycle Time | 8 h | 14 h |

Analytical Characterization

Q & A

Q. What are the recommended synthetic routes for 9-(2-cyclohexenyl)-2-methoxy-9H-adenine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, cyclohexenyl groups can be introduced via palladium-catalyzed cross-coupling or Mitsunobu reactions. Key parameters include solvent choice (e.g., anhydrous THF or DMF), temperature control (0–60°C), and protecting group strategies (e.g., Fmoc for amino groups) to prevent side reactions. Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- HPLC with UV detection (λ = 260 nm for adenine derivatives) to assess purity (>95% recommended for biological assays) .

Q. What are the primary biological targets or assays for this compound in early-stage research?

The compound’s adenine core suggests potential kinase or adenosine receptor interactions. Initial assays include:

- Enzyme inhibition studies (e.g., phosphotransferase assays at 1–100 µM concentrations).

- Cellular viability assays (MTT or resazurin-based) to evaluate cytotoxicity.

- Binding affinity measurements using surface plasmon resonance (SPR) or fluorescence polarization .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in the compound’s conformational dynamics?

Single-crystal X-ray diffraction (SC-XRD) at 291 K can reveal bond angles, torsion angles, and non-covalent interactions (e.g., C–H⋯O). For example, the cyclohexenyl group’s puckering and methoxy orientation are critical for steric effects. Data refinement with R-factors <0.05 ensures accuracy .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

Q. How should researchers address contradictions in solubility data across studies?

Discrepancies often arise from solvent polarity (e.g., DMSO vs. aqueous buffers) or pH-dependent protonation (pKa ~4.5 for the adenine moiety). Standardize protocols by:

- Measuring solubility via nephelometry in PBS (pH 7.4) and DMSO.

- Reporting temperature (25°C vs. 37°C) and ionic strength .

Q. What strategies optimize the compound’s stability in long-term storage?

- Store lyophilized at −80°C under argon to prevent oxidation of the cyclohexenyl group.

- Avoid repeated freeze-thaw cycles; use aliquots.

- Monitor degradation via LC-MS every 6 months .

Methodological and Data Analysis Questions

Q. How can researchers design dose-response experiments to minimize off-target effects?

- Use a logarithmic concentration range (0.1–100 µM) with 3 technical replicates.

- Include controls for adenosine receptor subtypes (e.g., A₁/A₂A antagonists).

- Validate specificity with CRISPR knockouts of suspected targets .

Q. What statistical approaches are appropriate for interpreting conflicting bioactivity data?

Apply multivariate analysis (PCA or PLS-DA) to distinguish assay-specific artifacts from true structure-activity relationships. Use Bayesian modeling to quantify uncertainty in IC₅₀ values .

Q. How do researchers reconcile discrepancies between in vitro and in silico binding predictions?

Cross-validate using:

- Isothermal titration calorimetry (ITC) for thermodynamic profiling.

- Alanine scanning mutagenesis to identify critical binding residues.

- Adjust force field parameters in simulations to match experimental ΔG values .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

- Use PPE (gloves, lab coat, goggles) due to acute toxicity (Category 4 for oral/dermal exposure).

- Work in a fume hood to avoid inhalation of particulates.

- Dispose of waste via incineration (≥1000°C) to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.